Potassium epoxysuccinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

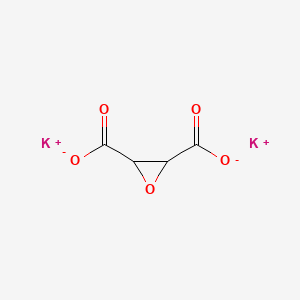

C4H2K2O5 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

dipotassium;oxirane-2,3-dicarboxylate |

InChI |

InChI=1S/C4H4O5.2K/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2 |

InChI Key |

IONWUDUSGKXPMQ-UHFFFAOYSA-L |

Canonical SMILES |

C1(C(O1)C(=O)[O-])C(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Foundational Research Trajectories of Epoxysuccinate Systems

The scientific journey of epoxysuccinate systems began with early investigations into their synthesis and reactivity. A common method for producing epoxysuccinic acid involves the oxidation of maleic anhydride (B1165640) with hydrogen peroxide in the presence of a tungstate (B81510) catalyst. wikipedia.org Research has focused on optimizing reaction conditions such as temperature, reaction time, pH, and catalyst dosage to maximize the yield of the desired epoxysuccinate. wikipedia.orgresearchgate.net One study found that a yield of 97.8% for sodium hydrogen cis-epoxysuccinate could be achieved under optimized conditions. researchgate.net

A significant trajectory in the foundational research of epoxysuccinates has been their role as substrates for a specific class of enzymes known as cis-epoxysuccinate hydrolases (CESHs). acs.org These enzymes, first the subject of patents by Japanese companies in the 1970s, catalyze the stereospecific hydrolysis of cis-epoxysuccinate to produce enantiomerically pure L(+)- or D(–)-tartaric acid. acs.org This discovery laid the groundwork for the biocatalytic production of tartaric acid, an important chiral building block. acs.orgnih.gov The early research in this area focused on identifying and characterizing bacteria with CESH activity, which paved the way for the industrial application of these enzymes in the late 1990s. acs.org

The Central Role of Epoxysuccinate in Advanced Synthetic Strategies

The unique structural features of epoxysuccinates have made them valuable chiral building blocks in advanced synthetic strategies. researchgate.netnih.gov Their C2 symmetry and the presence of the reactive epoxide ring allow for the stereoselective synthesis of a variety of complex molecules. For instance, diethyl (2S,3S)-(+)-2,3-epoxysuccinate and its (2R,3R)-(-)-enantiomer, derived from the corresponding tartrates, serve as key chiral intermediates in the total synthesis of natural products. researchgate.net

The utility of epoxysuccinates extends to the development of sophisticated chemical probes and enzyme inhibitors. Solid-phase synthesis methods have been developed for creating libraries of epoxysuccinate-based inhibitors of cysteine proteases. stanford.edu This approach allows for the systematic modification of the inhibitor structure to enhance potency and selectivity. stanford.edu The development of these synthetic methodologies has been crucial for producing diverse epoxysuccinate derivatives that are not readily accessible through other means, thereby facilitating the exploration of their therapeutic potential. vedantu.com

Below is a table detailing typical reaction conditions for the synthesis of sodium hydrogen cis-epoxysuccinate:

| Parameter | Optimal Condition |

| Starting Material | Maleic acid |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) |

| Catalyst | Sodium tungstate (B81510) dihydrate |

| pH of Reaction Solution | 3.5 |

| Reaction Temperature | 65°C |

| Reaction Time | 3 hours |

| Catalyst Dosage | 0.495 g (for 11.610 g maleic acid) |

| Reported Yield | 97.8% |

| Data sourced from a study on the synthesis of sodium hydrogen cis-epoxysuccinate. researchgate.net |

Epoxysuccinate As a Critical Subject in Mechanistic Biological Chemistry

Chemoselective Synthesis of Epoxysuccinate Scaffolds

Chemoselective synthesis aims to react with a specific functional group in a molecule that contains multiple reactive sites. masterorganicchemistry.com In the context of epoxysuccinates, this primarily involves the selective epoxidation of the carbon-carbon double bond of a precursor like maleic or fumaric acid, without affecting the carboxyl groups. frontiersin.orgicrea.cat

Controlled Epoxidation Pathways and Reaction Conditions

The direct epoxidation of unsaturated dicarboxylic acids, such as maleic acid or its anhydride (B1165640), is a common route to epoxysuccinates. The reaction is typically performed using an oxidizing agent, with hydrogen peroxide (H₂O₂) being a preferred choice due to its environmental benignity. numberanalytics.com Controlling reaction parameters is crucial to maximize the yield of the desired epoxysuccinate and minimize side reactions, such as the hydrolysis of the epoxide ring to form tartaric acid. smolecule.comvulcanchem.com

Key parameters that are carefully controlled include pH, temperature, and the molar ratio of reactants. For the synthesis of disodium (B8443419) epoxysuccinate from maleic anhydride and hydrogen peroxide, maintaining a pH between 5 and 7 is critical to prevent epoxide ring-opening and ensure product stability. The reaction temperature is typically kept between 50°C and 70°C. vulcanchem.com Following these controlled conditions can lead to yields exceeding 90%. One specific method for preparing potassium epoxysuccinate involves reacting maleic anhydride with hydrogen peroxide and potassium hydroxide (B78521) at a controlled temperature of 70°C for 6 hours. patsnap.com

Table 1: Reaction Conditions for the Synthesis of Epoxysuccinate Salts

| Precursor | Oxidizing Agent | Catalyst | Base | Temperature | pH | Yield | Product |

| Maleic Anhydride | Hydrogen Peroxide | Sodium Tungstate (B81510) | Sodium Carbonate/Bicarbonate | 50–70 °C | 5–7 | >88% | Disodium Epoxysuccinate |

| Maleic Anhydride | Hydrogen Peroxide | Sodium Tungstate | Potassium Hydroxide | 70 °C | - | - | This compound |

| Maleic Acid/Anhydride | Hydrogen Peroxide | - | - | 65 °C | <6.5 | >90% | Disodium Epoxysuccinate |

Data sourced from multiple studies highlighting optimized conditions for epoxysuccinate synthesis. vulcanchem.compatsnap.com

Catalytic Systems in Epoxysuccinate Formation (e.g., Tungstate, Lewis Acids)

The efficiency of the epoxidation of maleate (B1232345) or fumarate (B1241708) precursors is significantly enhanced by the use of catalysts. iitk.ac.in

Tungstate Catalysts: Tungsten-based catalysts, particularly sodium tungstate (Na₂WO₄), are widely used and highly effective for the epoxidation of maleic anhydride derivatives. vulcanchem.com The catalyst facilitates the formation of the oxirane ring from the intermediate maleate salt. The amount of sodium tungstate used can range from 0.1% to 10% molar ratio relative to the maleic acid precursor. The use of tungstate catalysts is a key feature in many industrial processes for producing epoxysuccinates. vulcanchem.com

Lewis Acids: Lewis acids are known to catalyze a variety of organic reactions, including epoxidations and the ring-opening of epoxides. ias.ac.inrsc.orgnih.gov In the context of epoxysuccinate synthesis, Lewis acids can activate the alkene for epoxidation or the epoxide ring for subsequent transformations. princeton.edu While tungstate catalysts are more commonly cited for the direct epoxidation of maleates, Lewis acids play a crucial role in many catalytic systems. iitk.ac.inmdpi.com For instance, iron(III) chloride (FeCl₃), a Lewis acid, is used in catalytic systems for carbonyl-olefin metathesis, which can involve epoxide intermediates. nih.gov The acidity of tungstated zirconia catalysts, which exhibit both Brønsted and Lewis acidity, is a function of the tungsten oxide polymerization, demonstrating the interplay between different types of acid sites in catalysis. mdpi.com

Stereoselective and Enantioselective Synthesis of Epoxysuccinate Isomers

Producing specific stereoisomers of epoxysuccinates is critical for their application in the synthesis of enantiomerically pure compounds, such as chiral drugs. nih.govmdpi.com Stereoselective and enantioselective methods aim to control the three-dimensional arrangement of atoms in the final product. masterorganicchemistry.comethz.ch

Asymmetric Epoxidation Techniques for Chiral Control

Asymmetric epoxidation introduces chirality by converting a prochiral alkene into a chiral epoxide in unequal amounts of the two possible enantiomers. wikipedia.orgcatalysis.blog This is typically achieved using chiral catalysts or reagents. numberanalytics.comnih.gov

Several powerful asymmetric epoxidation methods have been developed, which can be applied to the synthesis of chiral epoxysuccinate precursors:

Sharpless-Katsuki Epoxidation: This method is highly effective for the asymmetric epoxidation of allylic alcohols, utilizing a catalyst system composed of titanium tetraisopropoxide and a chiral diethyl tartrate (DET) ligand. numberanalytics.comwikipedia.orgcatalysis.blog It offers high enantioselectivity in producing 2,3-epoxyalcohols. wikipedia.org

Jacobsen-Katsuki Epoxidation: This technique employs a chiral manganese-salen complex as the catalyst and is effective for the epoxidation of a variety of unfunctionalized alkenes. wikipedia.orgcatalysis.blog

Shi Epoxidation: This method uses a chiral ketone, often derived from fructose, as an organocatalyst in conjunction with an oxidant like potassium peroxymonosulfate (B1194676) (Oxone). wikipedia.orgorganic-chemistry.org It has been successfully used for the highly enantioselective epoxidation of enol esters. organic-chemistry.org

The choice of catalyst and reaction conditions can be tailored to achieve the desired enantiomer of the epoxide with high purity. numberanalytics.comnih.govresearchgate.net

Table 2: Major Asymmetric Epoxidation Methods

| Method | Catalyst System | Substrate Type | Key Feature |

| Sharpless-Katsuki Epoxidation | Ti(OiPr)₄ / Chiral Tartrate Ester | Allylic Alcohols | Predictable stereochemistry, high enantioselectivity. |

| Jacobsen-Katsuki Epoxidation | Chiral Manganese-Salen Complex | Various Alkenes | High enantioselectivity for unfunctionalized alkenes. |

| Shi Epoxidation | Chiral Ketone (fructose-derived) / Oxone | Various Alkenes, Enol Esters | Metal-free (organocatalytic), uses an inexpensive oxidant. |

This table summarizes prominent methods applicable for creating chiral epoxides. numberanalytics.comwikipedia.orgcatalysis.blogorganic-chemistry.org

Biotransformation-Mediated Syntheses of Chiral Epoxysuccinates

Biotransformation utilizes biological systems, such as whole microorganisms or isolated enzymes, to perform chemical transformations. frontiersin.orgnih.gov This approach is valued for its high selectivity (chemo-, regio-, and enantio-selectivity) and mild reaction conditions. researchgate.net

The synthesis of chiral epoxysuccinates and their derivatives can be achieved through biocatalytic methods. For example, the conversion of this compound to L(+)-potassium hydrogen tartrate can be accomplished using immobilized cells of the Nocardia strain as a biocatalyst. patsnap.com In one process, a 0.72 mol/L solution of this compound is treated with the immobilized cells at 35-37°C for 18 hours to yield a potassium tartrate solution. patsnap.com

Enzymes known as epoxide hydrolases (EHs) are particularly relevant. mdpi.com These enzymes catalyze the hydrolysis of epoxides to the corresponding diols. Specifically, cis-epoxysuccinate hydrolases (CESHs) can selectively hydrolyze cis-epoxysuccinate to produce enantiomerically pure L(+)-tartaric acid. vulcanchem.com This enzymatic hydrolysis underscores the potential of biotransformation in producing valuable chiral compounds from epoxysuccinate precursors. smolecule.com

Kinetic resolution is a technique used to separate a racemic mixture. In an enzyme-catalyzed kinetic resolution, one enantiomer of the racemate reacts much faster than the other, allowing for their separation. rsc.org Lipases are a class of enzymes widely used for this purpose, particularly for the resolution of racemic esters through selective hydrolysis. nih.govalmacgroup.comscielo.br

Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) can selectively hydrolyze one enantiomer of an ester, leaving the unreacted ester enantiomerically enriched. almacgroup.comscielo.br For instance, lipases from Pseudomonas, Rhizopus, and porcine pancreas have demonstrated high reactivity and selectivity in the hydrolysis of L-amino acid esters from a racemic mixture. nih.gov This principle can be applied to the resolution of racemic epoxysuccinate esters. By selectively hydrolyzing one enantiomer of a racemic epoxysuccinate ester, it is possible to obtain both the hydrolyzed chiral epoxysuccinic acid and the unreacted chiral epoxysuccinate ester in high enantiomeric purity. almacgroup.comprepchem.com This method provides a powerful route to access both enantiomers of a chiral epoxysuccinate from a single racemic starting material.

Enantioselective Hydrolysis Approaches

Enantioselective hydrolysis represents a powerful strategy in the synthesis of chiral molecules, enabling the resolution of racemic mixtures or the asymmetric transformation of prochiral substrates. In the context of epoxysuccinate systems, this approach is predominantly realized through enzymatic catalysis, which offers exceptional levels of stereoselectivity under mild reaction conditions. researchgate.netsemanticscholar.org Epoxide hydrolases (EHs) are particularly prominent in this field, as they can catalyze the ring-opening of epoxides to form vicinal diols with high fidelity. researchgate.netnih.gov

The enzymatic hydrolysis of cis-epoxysuccinate and its derivatives is a well-documented method for producing enantiomerically pure tartaric acids, which are valuable chiral building blocks. mdpi.com This process is a cornerstone of industrial biocatalysis. A specific class of enzymes, cis-epoxysuccinate hydrolases (CESHs), has been extensively studied for this purpose. nih.govmdpi.com These enzymes are notable because they act on a small, hydrophilic, and mirror-symmetric substrate to yield products with exceptionally high enantiomeric purity. nih.govmdpi.com

There are two main types of these hydrolases, distinguished by the enantiomer they produce:

CESH[L] catalyzes the hydrolysis of cis-epoxysuccinate to L(+)-tartaric acid. nih.gov

CESH[D] catalyzes the formation of D(–)-tartaric acid. nih.gov

The catalytic mechanism for these enzymes involves a catalytic triad and proceeds through a two-step sequence that includes the formation of a covalent ester intermediate. nih.gov This highly specific mechanism ensures that the resulting tartaric acid product typically has an enantiomeric excess (e.e.) approaching 100%. mdpi.comnih.gov

| Enzyme/Microorganism | Substrate | Product | Enantiomeric Excess (e.e.) (%) |

| cis-Epoxysuccinate Hydrolase (CESH) | cis-Epoxysuccinate | Enantiomeric Tartaric Acid | Nearly 100 mdpi.comnih.gov |

| CESH[L] producing bacteria | cis-Epoxysuccinate | L(+)-Tartaric Acid | ~100 nih.govmdpi.com |

| CESH[D] producing bacteria | cis-Epoxysuccinate | D(–)-Tartaric Acid | ~100 nih.govmdpi.com |

Beyond the asymmetric hydrolysis of prochiral substrates, enantioselective hydrolysis is also employed in the kinetic resolution of racemic epoxysuccinate esters. wikipedia.org Kinetic resolution operates on the principle that the two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent. wikipedia.org This differential reactivity allows for the separation of the enantiomers, yielding an enantioenriched sample of the less reactive enantiomer. wikipedia.org

An example of this is the kinetic resolution of diethyl trans-epoxysuccinate using a lipase (B570770) from Rhizopus javanicus. rsc.org In this process, the enzyme preferentially hydrolyzes one of the enantiomers of the racemic diester. Research has shown that when the hydrolysis was halted at 26% conversion, the unreacted (2R,3R)-diethyl 2,3-epoxysuccinate could be recovered with a significant level of enantiomeric enrichment. rsc.org

| Enzyme | Substrate | % Conversion | Recovered Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Lipase from Rhizopus javanicus | Diethyl trans-epoxysuccinate | 26 | (2R,3R)-diethyl 2,3-epoxysuccinate | 36 | 62 rsc.org |

It is also relevant to consider stereospecific, but not enantioselective, hydrolysis. The enzyme trans-epoxysuccinate hydrolase acts on trans-2,3-epoxysuccinate (B1242258) to produce meso-tartrate. wikipedia.org In this case, an achiral substrate is converted into an achiral, though stereoisomeric, product, demonstrating the high stereospecificity of the enzymatic ring-opening. wikipedia.org

Elucidation of Epoxide Ring-Opening Reaction Mechanisms

The opening of the epoxide ring in epoxysuccinate is a critical transformation, the mechanism of which is highly dependent on the reaction conditions. The regioselectivity and stereochemistry of this reaction are key aspects that have been the subject of detailed investigation.

Nucleophilic Attack Regioselectivity and Stereochemistry

The regioselectivity of nucleophilic attack on an unsymmetrical epoxide is a well-studied phenomenon. In the case of epoxysuccinate, which possesses a degree of symmetry, the principles of nucleophilic addition still govern the reaction's outcome. Generally, under basic or neutral conditions, nucleophilic attack on an epoxide proceeds via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com This mechanism favors attack at the less sterically hindered carbon atom. masterorganicchemistry.comchemistrysteps.com For epoxides with primary and secondary carbons, the nucleophile will preferentially attack the primary carbon. libretexts.org This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack, resulting in a trans or anti product. chemistrysteps.com

Conversely, under acidic conditions, the reaction can exhibit SN1-like character. libretexts.orglibretexts.org The epoxide oxygen is first protonated, making it a better leaving group. The positive charge is then shared with the adjacent carbon atoms, with a greater degree of positive charge developing on the more substituted carbon, which can better stabilize it. libretexts.org Consequently, the nucleophile attacks this more electrophilic carbon. libretexts.orgd-nb.info This also occurs with backside attack, leading to a trans product. libretexts.org While epoxysuccinate itself is symmetrically substituted, derivatives of epoxysuccinic acid with differing substituents would be expected to follow these regioselective principles.

Catalytic Influences on Epoxide Ring Opening (Acidic, Basic, and Lewis Acidic Conditions)

The nature of the catalyst profoundly influences the mechanism and outcome of the epoxide ring-opening reaction.

Acidic Conditions: Under acidic catalysis, the epoxide oxygen is protonated, which facilitates ring-opening by weakening the C-O bonds. libretexts.orglibretexts.org The reaction proceeds with the attack of a nucleophile. For instance, in the presence of aqueous acid, the nucleophile is water, leading to the formation of a diol. libretexts.org The attack generally occurs at the more substituted carbon due to the development of partial positive charge at this position in the transition state. libretexts.orglibretexts.org

Basic Conditions: In basic media, a strong nucleophile directly attacks one of the epoxide carbons. masterorganicchemistry.com This reaction follows an SN2 pathway, where the significant ring strain of the epoxide (approximately 13 kcal/mol) provides the driving force for the reaction, even though an alkoxide is typically a poor leaving group. masterorganicchemistry.comlibretexts.org The attack occurs at the sterically less hindered carbon. masterorganicchemistry.comchemistrysteps.com

Lewis Acidic Conditions: Lewis acids can also catalyze the opening of epoxides by coordinating to the epoxide oxygen. This coordination enhances the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack. core.ac.uk Heterogeneous Lewis acid catalysts, such as zeolites containing tin (Sn-Beta) or zirconium (Zr-Beta), have been shown to be effective in catalyzing the ring-opening of epoxides with alcohols. researchgate.net The choice of Lewis acid and the support material can significantly impact the catalytic activity and regioselectivity. researchgate.net For example, Sn-Beta has demonstrated higher activity and regioselectivity compared to Al-Beta for the ring-opening of epichlorohydrin (B41342) with methanol. researchgate.net Computational studies, such as Density Functional Theory (DFT), have been employed to understand the reaction mechanisms, suggesting that the reaction can proceed through a concerted mechanism involving the activation of the epoxide on an alcohol adsorbed at the catalytic site. researchgate.net

Transition State Analysis and Reaction Pathways

Computational studies have provided significant insights into the transition states and reaction pathways of epoxide ring-opening reactions. For acid-catalyzed reactions, the transition state possesses a significant degree of SN1 character, with a developing positive charge on the more substituted carbon. libretexts.org This explains the preference for nucleophilic attack at this position.

For base-catalyzed reactions, the transition state is consistent with an SN2 mechanism, where the nucleophile approaches from the backside of the less sterically hindered carbon. masterorganicchemistry.com Activation strain analysis combined with Kohn-Sham molecular orbital theory has revealed that under basic conditions, the regioselectivity is primarily governed by steric (Pauli) repulsion between the nucleophile and the epoxide. d-nb.info

In Lewis acid catalysis, the transition state can be influenced by the nature of the metal center. For instance, in a heterodinuclear catalyst system, one metal center might reduce the transition state enthalpy by enhancing the nucleophilicity, while the other reduces the transition state entropy by lowering the barrier for epoxide coordination. frontiersin.org The structure of the solvent within the pores of heterogeneous catalysts like zeolites can also affect the stability of the transition states, thereby influencing reaction rates and selectivities. nih.gov

Enzymatic Catalytic Mechanisms of Epoxysuccinate Hydrolases

Epoxysuccinate can be hydrolyzed to tartaric acid by a class of enzymes known as epoxysuccinate hydrolases (CESHs). mdpi.com These enzymes exhibit high stereospecificity, producing either L-(+)- or D-(−)-tartaric acid. mdpi.com

cis-Epoxysuccinate Hydrolases (CESHs)

cis-Epoxysuccinate hydrolases (CESHs) are microbial epoxide hydrolases that catalyze the asymmetric hydrolysis of cis-epoxysuccinate to yield enantiomerically pure tartaric acid. nih.govresearchgate.net These enzymes have been utilized in the industrial production of L-(+)- and D-(−)-tartaric acids for decades. nih.govresearchgate.net

The catalytic mechanism of CESHs has been elucidated through structural and mutagenesis studies. For CESHs that produce L-(+)-tartaric acid (CESH[L]), crystal structures have revealed a catalytic triad composed of Aspartate (Asp), Histidine (His), and Glutamate (Glu) residues. nih.govresearchgate.net Specifically, in Klebsiella oxytoca CESH, the catalytic triad has been identified as D48–H221–E243. sjtu.edu.cn Mutagenesis studies on CESH from Nocardia tartaricans also pointed to a proposed catalytic triad of D18, H190, and D193, as mutations of these residues led to a complete loss of enzyme activity. mdpi.comnih.gov

The active site architecture is crucial for substrate binding and catalysis. In addition to the catalytic triad, other key residues play important roles. For instance, in KoCESH, residues such as Q50, R85, Y88, R89, S164, N165, K195, and Y223 are involved in substrate binding and the catalytic process. sjtu.edu.cn An arginine residue is also critical, as it provides a proton to the oxygen of the epoxide ring, facilitating its opening. nih.govresearchgate.net

For CESHs that produce D-(−)-tartaric acid (CESH[D]), the mechanism is slightly different. Structural analysis of CESH[D] from Bordetella sp. BK-52 revealed that it is a Zn(2+)-dependent enzyme. nih.gov The catalytic residues were identified as D115 and E190, with R11 providing the proton for ring opening, a departure from the previously proposed D251. mdpi.com A zinc ion plays a key role in substrate binding, and the surrounding residues precisely position the catalytic residues and the substrate through numerous hydrogen bonds. qibebt.ac.cn

The catalytic process in CESHs generally involves a two-step mechanism. sjtu.edu.cnnih.gov This contrasts with some classic epoxide hydrolases that have an α/β hydrolase fold and act via a two-step mechanism without the need for cofactors or metal ions. nih.gov The detailed structural and mechanistic information now available for CESHs provides a solid foundation for the rational engineering of these enzymes for improved industrial applications. nih.govsjtu.edu.cn

Table of Key Residues in cis-Epoxysuccinate Hydrolases

| Enzyme/Organism | Product | Catalytic Triad/Residues | Other Key Residues | Metal Dependence |

| CESH[L] (Klebsiella oxytoca) | L-(+)-Tartaric Acid | D48, H221, E243 | Q50, R85, Y88, R89, S164, N165, K195, Y223 | Not reported |

| CESH[L] (Nocardia tartaricans) | L-(+)-Tartaric Acid | D18, H190, D193 (proposed) | D18A, D18E, Q20E, T22A, R55E, N134D, K164A, H190A, H190N, H190Q, D193A, and D193E mutants showed complete loss of activity | Not reported |

| CESH[D] (Bordetella sp. BK-52) | D-(−)-Tartaric Acid | D115, E190 | R11 (proton donor), H47, H49 (zinc-binding) | Zn(2+) |

trans-Epoxysuccinate Hydrolases (TESHs)

trans-Epoxysuccinate hydrolases are another class of enzymes involved in epoxysuccinate transformation, specifically catalyzing the hydrolysis of trans-epoxysuccinate to produce meso-tartaric acid. nih.govresearcher.life

Recent studies on TESH from Pseudomonas koreensis have identified several amino acid residues that are critical for its catalytic activity through site-directed mutagenesis. nih.govresearcher.life These essential residues include H34, D104, R105, R108, D128, Y147, H149, W150, Y211, and H272. nih.govresearcher.life Homology modeling suggests that this enzyme possesses a typical α/β hydrolase fold structure. nih.govresearcher.life Within this structure, a proposed Asp-His-Asp catalytic triad is believed to be central to the enzyme's function. nih.govresearcher.life The tyrosine residues near the substrate are thought to play a role in opening the epoxide ring. researchgate.net

| Essential Catalytic Residues in TESH from Pseudomonas koreensis |

| H34 |

| D104 |

| R105 |

| R108 |

| D128 |

| Y147 |

| H149 |

| W150 |

| Y211 |

| H272 |

The production of meso-tartaric acid by TESH from trans-epoxysuccinate proceeds via a two-step catalytic mechanism, as suggested by ¹⁸O-labeling studies. nih.govresearcher.liferesearchgate.net This mechanism is characteristic of many enzymes with an α/β hydrolase fold. mdpi.com The reaction is initiated by a nucleophilic attack from an aspartate residue (part of the Asp-His-Asp triad) on one of the epoxide carbons, forming a covalent alkyl-enzyme intermediate. acs.orgnih.gov Subsequently, a water molecule, activated by a histidine residue, attacks the intermediate, leading to the formation of the final product, meso-tartaric acid. acs.org

Comparative Mechanistic Insights Across Epoxysuccinate Hydrolase Classes

A comparison of CESH and TESH reveals both similarities and key differences in their catalytic mechanisms, reflecting their distinct substrate specificities and evolutionary paths.

Both CESH[L] and TESH typically belong to the α/β hydrolase superfamily and employ a two-step catalytic mechanism involving a covalent intermediate and often a catalytic triad. mdpi.comnih.gov However, the specific residues forming the triad and the substrate-binding pocket differ, accounting for their ability to distinguish between the cis and trans isomers of epoxysuccinate.

In contrast, the CESH[D] from Bordetella sp. BK-52 presents a notable exception. It does not share homology with the classic α/β hydrolase fold enzymes. nih.gov Instead, it has a canonical (β/α)₈ TIM barrel fold and utilizes a one-step, Zn²⁺-dependent mechanism. nih.gov This highlights a divergent evolutionary path for CESH[D] compared to CESH[L] and TESH. While CESH[L] and TESH are often cofactor-independent, the reliance of this particular CESH[D] on a metal ion for catalysis represents a fundamental mechanistic distinction. nih.govmdpi.com Furthermore, CESH[D] has been noted to have greater thermal and pH stability compared to some CESH[L] enzymes. mdpi.com

Advanced Applications and Functionalization of Epoxysuccinate Derivatives

Potassium Epoxysuccinate and Related Derivatives as Chiral Building Blocks

The stereochemically defined structure of epoxysuccinates makes them highly valuable as chiral building blocks in organic synthesis. The precise arrangement of functional groups allows for the controlled introduction of chirality into larger, more complex molecules.

Utility in Asymmetric Synthesis of Complex Chiral Molecules

While direct applications of this compound in the synthesis of complex molecules are often channeled through its conversion to tartaric acid, the resulting tartaric acid isomers are fundamental chiral synthons. Tartaric acid and its derivatives are widely employed as resolving agents, chiral auxiliaries, and starting materials for the synthesis of a diverse array of bioactive molecules and natural products. mdpi.com For instance, tartaric acid has been a key precursor in the synthesis of polyhydroxylated compounds and has been used to establish the absolute stereochemistry of complex natural products like the cytotoxic polyacetylene PQ-8. The defined stereocenters of tartaric acid allow for unambiguous structural elucidation and the synthesis of specific stereoisomers for structure-function relationship studies.

Furthermore, the principles of using chiral epoxides as building blocks are well-established in asymmetric synthesis. Chiral epoxides are versatile intermediates due to the stereospecific and regioselective ring-opening reactions they undergo with various nucleophiles, leading to the formation of diols, amino alcohols, and ethers. This reactivity is fundamental in constructing the chiral frameworks of numerous pharmaceuticals and natural products.

Enantioselective Production of Tartaric Acids

A significant application of epoxysuccinates is in the highly efficient and enantioselective production of tartaric acid isomers. This biotransformation is achieved using enzymes known as cis-epoxysuccinate hydrolases (CESHs), which catalyze the asymmetric hydrolysis of cis-epoxysuccinate to yield either L-(+)- or D-(−)-tartaric acid with exceptional enantiomeric purity, often approaching 100% enantiomeric excess. mdpi.com

This enzymatic process offers a sustainable and highly selective alternative to traditional methods of obtaining tartaric acid, which rely on byproducts from wine fermentation. mdpi.com The substrate, often disodium (B8443419) or potassium cis-epoxysuccinate, is a small, hydrophilic, and symmetric molecule, yet the CESH enzymes exhibit remarkable stereospecificity in their ring-opening mechanism. mdpi.com The process involves a nucleophilic attack by an aspartate residue in the enzyme's active site on one of the epoxide carbons, leading to the formation of a covalent enzyme-substrate intermediate, which is then hydrolyzed to release the specific tartaric acid enantiomer.

The bacteria that produce these highly selective enzymes have been identified and utilized for the industrial-scale production of both L-(+)- and D-(−)-tartaric acid, which are crucial chiral building blocks for the pharmaceutical, food, and chemical industries. mdpi.com

Development of Epoxysuccinate-Based Chemical Probes

The electrophilic nature of the epoxide ring in epoxysuccinate derivatives makes them ideal "warheads" for designing chemical probes aimed at studying enzyme activity. These probes, particularly activity-based probes (ABPs), have become powerful tools in chemical biology and proteomics.

Design and Synthesis Principles of Activity-Based Probes (ABPs)

Activity-based probes are small molecules designed to covalently and irreversibly bind to the active site of specific enzymes. This binding event is dependent on the catalytic activity of the enzyme, allowing for the specific labeling of active enzymes within complex biological mixtures. A typical ABP consists of three key components:

Reactive Group (Warhead): An electrophilic group that forms a covalent bond with a nucleophilic residue in the enzyme's active site.

Linker/Spacer: A structural element that can be modified to enhance the probe's specificity and solubility.

Reporter Tag: A group, such as a fluorophore (e.g., Cy5) or an affinity tag (e.g., biotin), that enables detection and isolation of the labeled enzyme.

The epoxysuccinate scaffold serves as an excellent warhead for ABPs targeting cysteine proteases. The design of these probes is often inspired by natural product inhibitors like E-64, which is a potent and selective irreversible inhibitor of this class of enzymes. In the active site of a cysteine protease, the catalytic cysteine residue acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This results in the opening of the ring and the formation of a stable thioether bond, thus covalently labeling the enzyme.

The synthesis of epoxysuccinate-based ABPs often involves peptide chemistry to create a linker that mimics the natural substrate of the target protease, thereby increasing the probe's specificity. The reporter tag is typically attached to the end of the peptide linker.

Applications in Proteomic Studies and Enzyme Active Site Labeling

Epoxysuccinate-based ABPs are invaluable tools for activity-based protein profiling (ABPP), a chemical proteomic technology used to assess the functional state of enzymes in complex biological systems like cell lysates, intact cells, and even whole organisms. Because these probes only label active enzymes, ABPP can provide a more accurate picture of biological processes than traditional methods that only measure protein or mRNA abundance.

A prominent application of epoxysuccinate probes is the profiling of cysteine cathepsins, a family of proteases involved in various physiological and pathological processes, including cancer progression and immune responses. For example, the probe DCG-04, which features an epoxysuccinate warhead and a biotin (B1667282) tag, has been widely used to label and identify active cysteine cathepsins in various biological contexts. By using such probes, researchers can monitor changes in enzyme activity associated with disease states or in response to therapeutic agents.

The covalent nature of the bond formed between the epoxysuccinate probe and the enzyme's active site allows for the stringent purification of labeled proteins, which can then be identified and quantified using mass spectrometry. This enables the global and quantitative analysis of enzyme activities across the proteome.

Computational and Theoretical Approaches in Epoxysuccinate Research

Quantum Chemical Modeling of Epoxysuccinate Reactivity

Quantum chemical methods are pivotal in exploring the electronic structure and reactivity of molecules. For potassium epoxysuccinate, these models can predict reaction pathways, transition states, and the influence of catalysts and solvents, thereby guiding the synthesis and application of this compound.

Density Functional Theory (DFT) Investigations of Reaction Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly valuable for calculating the energetics of chemical reactions, including the formation of epoxides. DFT calculations can determine the thermodynamic feasibility and kinetic barriers of reaction pathways, providing insights into reaction mechanisms. researchgate.netresearchgate.net

A hypothetical reaction energy profile for the epoxidation of a succinate (B1194679) precursor, as would be determined by DFT calculations, is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Energetic Parameters for Epoxysuccinate Formation

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Succinate precursor + Oxidant) | 0.0 |

| 2 | Transition State 1 | +25.0 |

| 3 | Intermediate | -5.0 |

| 4 | Transition State 2 | +15.0 |

| 5 | Products (this compound) | -20.0 |

This table is illustrative and based on typical values for epoxidation reactions; it does not represent empirically measured data for this compound.

Activation Strain and Molecular Orbital Analyses for Mechanistic Elucidation

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful tool for analyzing chemical reactivity and reaction mechanisms. rsc.orgnih.govwikipedia.org This model deconstructs the potential energy surface along a reaction coordinate into two components: the activation strain (ΔE_strain), which is the energy required to deform the reactants into their transition state geometries, and the interaction energy (ΔE_int), which represents the interaction between the deformed reactants. rsc.orgnih.govrsc.org

For the ring-opening of an epoxide like epoxysuccinate, ASM can elucidate the factors that control regioselectivity and reactivity. researchgate.net For example, in a Lewis acid-catalyzed ring-opening, the potassium ion (K+) can coordinate to the epoxide oxygen, influencing the strain and interaction energies. ASM analyses have shown that the preference for nucleophilic attack at a particular carbon atom can be governed by the strain energy required to reach the transition state. researchgate.net

Molecular Orbital (MO) theory provides a complementary perspective by examining the interactions between the frontier orbitals of the reactants: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The nature of these orbital interactions can explain the feasibility of a reaction pathway. In the epoxidation of an alkene, the reaction is often characterized by the interaction of the alkene's π (HOMO) and the oxidant's σ* (LUMO). researchgate.net Analysis of the MOs of epoxysuccinate can reveal the most likely sites for nucleophilic or electrophilic attack, providing a deeper understanding of its reactivity. researchgate.netanalytica-world.com

Key Findings from Activation Strain and Molecular Orbital Analyses of Related Systems:

Activation Strain Model: The activation barrier in bimolecular reactions is primarily due to the energy required to distort the reactants into their transition state geometries. nih.gov The transition state is achieved when this destabilizing activation strain is overcome by the stabilizing interaction energy. nih.gov

Molecular Orbital Theory: The stability and reactivity of molecules like fumarate (B1241708), maleate (B1232345), and succinate, which are precursors to epoxysuccinate, are influenced by the delocalization of their HOMO orbitals. analytica-world.com The electrophilic character of oxidizing agents in epoxidation reactions can be explained by analyzing their LUMO and surrounding molecular orbitals. researchgate.net

Solvent Effects and Catalytic Cycle Optimization

The choice of solvent can significantly impact the rate and selectivity of a chemical reaction. acs.orgrsc.org Computational models, particularly those incorporating implicit or explicit solvent molecules, are crucial for understanding these effects at a molecular level. rsc.org For reactions involving charged or polar species, such as the synthesis of this compound, solvent polarity and hydrogen bonding capabilities can stabilize or destabilize reactants, transition states, and products to varying degrees. researchgate.net

DFT calculations can be used to model the catalytic cycle of epoxysuccinate formation, including the role of the potassium catalyst. researchgate.netnih.gov By examining each step of the cycle—catalyst activation, substrate binding, oxygen transfer, and product release—researchers can identify the rate-determining step and explore how modifications to the catalyst or reaction conditions might improve efficiency. nih.govresearchgate.net For instance, DFT studies on the formation of cyclic carbonates from epoxides and CO2 catalyzed by potassium iodide have detailed the reaction mechanism and the role of the catalyst in activating the epoxide ring. nih.gov

Table 2: Influence of Solvent Polarity on Hypothetical Reaction Barriers for Epoxidation

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Hexane | 1.9 | 28.5 |

| Dichloromethane | 9.1 | 26.2 |

| Acetone | 21.0 | 24.8 |

| Water | 80.1 | 22.1 |

This table illustrates the general trend of decreasing activation energy with increasing solvent polarity for a polar reaction mechanism and is not based on specific calculations for this compound.

Molecular Dynamics (MD) Simulations of Epoxysuccinate Systems

Molecular dynamics simulations provide a powerful means to study the time-dependent behavior of molecules and materials. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational dynamics, structural stability, and intermolecular interactions. nih.govmdpi.com

Conformational Dynamics and Structural Stability Analysis of Epoxysuccinate Derivatives

The biological and chemical activity of a molecule is often intrinsically linked to its three-dimensional structure and conformational flexibility. MD simulations can be used to explore the conformational landscape of epoxysuccinate derivatives, identifying stable conformations and the energy barriers between them. conicet.gov.armdpi.comresearchgate.net Such studies can reveal how substitutions on the epoxysuccinate core influence its shape and flexibility, which in turn can affect its reactivity and binding affinity to biological targets. mdpi.com

For instance, MD simulations of related epoxy compounds have been used to analyze their microstructure and thermomechanical properties. mdpi.com While specific MD studies on the conformational dynamics of this compound are not prevalent in the reviewed literature, simulations of similar small molecules in aqueous salt solutions demonstrate the feasibility of such investigations. researchgate.net These simulations can provide insights into the hydration shell of the epoxysuccinate anion and the influence of the potassium counterion on its structure and dynamics. mst.edu

Protein-Ligand Binding Interactions and Mechanisms Involving Epoxysuccinate

Epoxysuccinate derivatives are known to act as inhibitors of certain enzymes. nih.govmdpi.comnih.govyoutube.com Understanding the mechanism of this inhibition at a molecular level is crucial for the design of more potent and selective drugs. MD simulations are a key tool for studying the binding of small molecules to proteins. nih.govresearchgate.netmdpi.comnih.gov

By simulating the protein-epoxysuccinate complex in a realistic solvent environment, researchers can observe the dynamic interactions that stabilize the bound state. youtube.com These simulations can identify key amino acid residues involved in binding, the role of water molecules in mediating interactions, and any conformational changes that occur in the protein or the inhibitor upon binding. nih.govnih.gov Furthermore, advanced computational techniques can be used to calculate the binding free energy, providing a quantitative measure of the inhibitor's potency. bohrium.com Although specific MD simulations of epoxysuccinate binding to a protein target were not identified in the reviewed literature, the general methodology is well-established and widely applied in drug discovery. mdpi.comyoutube.com

Computational Prediction of Binding Affinities and Stability

In the realm of epoxysuccinate research, computational and theoretical approaches have emerged as indispensable tools for predicting binding affinities and assessing molecular stability. These in silico methods provide profound insights at an atomic level, guiding experimental studies and accelerating the discovery of novel applications for compounds like this compound. Methodologies such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations are pivotal in elucidating the interactions of epoxysuccinates with biological targets and understanding their intrinsic chemical stability.

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. This method is particularly valuable in drug discovery and enzyme inhibition studies, where epoxysuccinate derivatives might act as inhibitors. For instance, in a study on epoxy-thioxanthone derivatives targeting tyrosine kinases, molecular docking was employed to calculate the binding energies of these compounds with Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). The results demonstrated that epoxy-containing compounds exhibited significant binding affinities, with binding energies ranging from -7.24 to -8.06 kcal/mol for EGFR and -7.12 to -9.81 kcal/mol for PDGFR. scielo.br Such studies suggest that an epoxysuccinate moiety could similarly be modeled to predict its binding interactions with various enzymes. The binding energy values indicate the spontaneity of the binding process, with more negative values suggesting a stronger interaction.

To illustrate the nature of data generated from such computational predictions, the following table summarizes the binding energies of various epoxy-thioxanthone derivatives against EGFR, showcasing the potential of these methods to rank compounds based on their predicted binding strength.

| Compound | Binding Energy (kcal/mol) with EGFR | RMSD (Å) |

| Derivative A | -7.85 | 1.12 |

| Derivative B | -7.99 | 1.05 |

| Derivative C | -7.24 | 1.75 |

| Derivative D | -8.06 | 0.85 |

| Derivative E | -7.73 | 1.21 |

| Erlotinib (Reference) | -7.05 | - |

| Data sourced from a molecular docking study on epoxy-thioxanthone derivatives. scielo.br |

Beyond static binding predictions, Molecular Dynamics (MD) simulations offer a dynamic view of the molecular system over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. MD simulations are crucial for assessing the stability of epoxy-based materials and can be applied to understand the structural integrity of epoxysuccinates under various conditions. rsc.orgscispace.com For example, simulations on epoxy resins are used to predict their mechanical and thermal stability by analyzing the cross-linking and network formation. rsc.orgscispace.combohrium.com These simulations can compute physical properties that are indicative of stability, which is in good agreement with experimental measurements. rsc.orgscispace.com In the context of this compound, MD simulations could be used to understand its stability in aqueous solutions or its interaction with biological membranes.

Quantum mechanics (QM) calculations provide the most accurate, albeit computationally intensive, methods for studying the electronic structure of molecules. These calculations are instrumental in understanding the intrinsic stability and reactivity of the epoxide ring in epoxysuccinates. For instance, QM methods can elucidate the mechanism of the epoxide ring-opening reaction, which is a critical factor in the stability and chemical behavior of these compounds. nih.gov Computational studies on the reaction of epoxides with amines, for example, use these methods to investigate the reaction pathways and energetics, providing a fundamental understanding of their reactivity. nih.gov Such theoretical analyses can predict the susceptibility of the epoxysuccinate molecule to nucleophilic attack, a key determinant of its stability and potential toxicity.

The synergy of these computational approaches provides a robust framework for the preclinical evaluation of epoxysuccinate derivatives. By predicting binding affinities, researchers can identify promising candidates for further experimental validation, while stability predictions can inform on the compound's viability and potential degradation pathways.

Advanced Analytical and Structural Elucidation Methodologies

Structural Biology Approaches for Epoxysuccinate-Modifying Enzymes

Structural biology is a cornerstone in deciphering the function of enzymes that interact with epoxysuccinate compounds. By visualizing the three-dimensional architecture of these enzymes, often in complex with their substrates or inhibitors, researchers can infer catalytic mechanisms and functional roles.

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. libretexts.orgyoutube.com This method has been instrumental in providing high-resolution three-dimensional structures of enzymes, including those that modify epoxysuccinates. nih.govnih.gov

A prime example is the structural elucidation of fosfomycin (B1673569) resistance enzymes, such as FosA and FosB, which are metalloenzymes that inactivate the epoxysuccinate antibiotic fosfomycin. nih.govnih.gov X-ray crystallography has revealed the intricate details of how these enzymes bind fosfomycin and a co-substrate, such as glutathione (B108866) or bacillithiol, in their active sites. nih.govacs.org For instance, the crystal structure of FosB from Enterococcus faecium in complex with fosfomycin has been determined at a resolution of 2.0 Å. nih.gov These structures show that conserved residues within the active site coordinate a divalent metal ion, typically Mn²⁺, which in turn interacts with the epoxide and phosphonate (B1237965) groups of fosfomycin, positioning it for nucleophilic attack by the thiol co-substrate. nih.gov The structural data obtained from X-ray crystallography provides a static yet detailed snapshot of the enzyme-substrate complex, which is invaluable for understanding the catalytic mechanism. nih.govresearchgate.net

Table 1: Crystallographic Data of Fosfomycin Resistance Enzymes

| Enzyme | Organism | PDB Entry | Resolution (Å) | Ligands |

|---|---|---|---|---|

| FosB | Enterococcus faecium | Not specified | 2.0 | Fosfomycin, Mn²⁺ |

| FosB | Bacillus cereus | 4JH3 | Not specified | Fosfomycin, Zn²⁺ |

| FosB | Staphylococcus aureus | Not specified | 1.15 | l-cysteine or bacillithiol, Mn²⁺ |

This table is generated based on data from multiple sources. nih.govacs.orgmdpi.com

In instances where obtaining experimental structures via X-ray crystallography is challenging, homology modeling, also known as comparative modeling, serves as a powerful computational alternative. nih.govresearchgate.netyoutube.com This technique constructs an atomic-resolution model of a "target" protein from its amino acid sequence based on an experimentally determined structure of a related homologous protein (the "template"). youtube.comyoutube.com The predictive power of homology modeling is contingent on the degree of sequence identity between the target and template, with higher identity leading to more accurate models. youtube.com

For epoxysuccinate-modifying enzymes, homology modeling can be employed to predict the structures of enzymes for which no crystal structures are available. nih.govresearchgate.net For example, if the sequence of a newly discovered fosfomycin resistance enzyme shares significant similarity with a known FosA or FosB enzyme, a homology model can be generated to predict its three-dimensional fold, the architecture of its active site, and potential substrate-binding residues. nih.govresearchgate.netfrontiersin.org These models can then be used to formulate hypotheses about the enzyme's catalytic mechanism, substrate specificity, and how mutations might affect its function. nih.govresearchgate.net While homology models are not a substitute for experimental structures, they provide valuable insights that can guide further experimental work, such as site-directed mutagenesis studies. nih.gov

Isotopic Labeling Experiments for Mechanistic Pathway Determination

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org By replacing an atom in a molecule with its isotope (e.g., replacing ¹²C with ¹³C or ¹H with ²H), researchers can follow the fate of the labeled molecule through a series of transformations. wikipedia.orgfiveable.me This approach is particularly powerful for elucidating biosynthetic pathways and understanding enzyme mechanisms. nih.govresearchgate.net

In the context of epoxysuccinates, isotopic labeling has been instrumental in unraveling the biosynthetic pathway of fosfomycin. nih.gov By feeding microorganisms with isotopically labeled precursors and analyzing the distribution of the labels in the final product, researchers have been able to identify the key intermediates and enzymatic steps in the pathway. nih.govvanderbilt.eduresearchgate.net For example, labeling experiments can determine the origin of the carbon and hydrogen atoms in the epoxysuccinate ring and the phosphonate group. nih.gov The analysis of the labeled products is typically carried out using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can detect the presence and location of the isotopes. wikipedia.orgfiveable.me

Table 2: Common Isotopes Used in Mechanistic Studies

| Isotope | Natural Abundance (%) | Detection Method | Application |

|---|---|---|---|

| ²H (Deuterium) | 0.015 | MS, NMR | Tracing hydrogen atoms |

| ¹³C | 1.1 | MS, NMR | Tracing carbon backbones |

| ¹⁵N | 0.37 | MS, NMR | Tracing nitrogen-containing compounds |

This table is for illustrative purposes and provides a general overview.

Site-Directed Mutagenesis and Enzyme Engineering for Functional Insight

Site-directed mutagenesis is a molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene and, consequently, to the protein it encodes. nih.govresearchgate.net This powerful tool allows researchers to probe the function of individual amino acids in a protein. nih.gov By mutating specific residues within the active site of an epoxysuccinate-modifying enzyme and analyzing the effect on its catalytic activity, one can identify key catalytic and substrate-binding residues. mdpi.comresearcher.life

For instance, in the study of fosfomycin resistance enzymes, site-directed mutagenesis has been used to confirm the roles of amino acids predicted to be important by structural studies. nih.govmdpi.com Mutating a residue that coordinates the metal cofactor or interacts with the epoxysuccinate substrate often leads to a significant decrease or complete loss of enzymatic activity, thereby confirming its functional importance. nih.gov

Furthermore, enzyme engineering, which often utilizes site-directed mutagenesis, aims to modify enzymes to improve their properties or create novel functions. researchgate.net For example, by altering the active site of an epoxysuccinate-modifying enzyme, it may be possible to change its substrate specificity or enhance its catalytic efficiency. researcher.life These engineered enzymes can be valuable tools for biocatalysis and for further understanding the principles of enzyme function. researchgate.net

Future Research Trajectories and Emerging Paradigms for Potassium Epoxysuccinate Compounds

Exploration of Novel Biocatalytic Pathways and Enzyme Discovery for Epoxysuccinate Transformation

The established biocatalytic conversion of cis-epoxysuccinate to tartaric acid by cis-epoxysuccinate hydrolases (CESHs) represents a cornerstone of its industrial application. However, the future of epoxysuccinate biocatalysis lies in expanding the repertoire of enzymatic transformations beyond simple hydrolysis. The research and development of epoxide hydrolases have seen significant advancements, particularly in their application in biocatalysis. A key trend is the expansion of their biocatalytic capabilities by integrating them into enzyme cascades.

Future research will likely focus on the discovery and engineering of novel enzymes capable of catalyzing a diverse range of reactions at the epoxide ring of epoxysuccinate. This includes exploring enzymes for asymmetric epoxidation, ring-opening with non-aqueous nucleophiles, and other stereo- and regioselective modifications. The goal is to generate a broader array of chiral building blocks from the epoxysuccinate core.

Metagenomic approaches are becoming increasingly powerful for discovering novel epoxide hydrolases from uncultivated microorganisms, offering a vast and largely untapped resource for new biocatalytic activities. Furthermore, advancements in enzyme engineering, including directed evolution and rational design, will be instrumental in tailoring the substrate specificity, stability, and catalytic efficiency of known enzymes like CESHs for novel epoxysuccinate transformations.

Table 1: Examples of Research on cis-Epoxysuccinate Hydrolases (CESHs)

| Enzyme Source | Key Findings | Reference |

| Rhodococcus opacus | A mutant CESH with a significantly higher optimal reaction temperature (55 °C vs. 35 °C for wild-type) and a broader effective pH range was constructed. | |

| Nocardia tartaricans | A highly enantioselective CESH was purified and characterized, showing high stereospecificity for the production of L-(+)-tartaric acid. | |

| Aspergillus niger | A gene encoding a CESH was identified and applied for the production of L-(+)-tartaric acid, representing a fungal source for this enzyme. | |

| Bacterial Sources | Various bacteria have been identified that produce CESHs capable of hydrolyzing cis-epoxysuccinate to either L-(+)- or D-(−)-tartaric acid with high enantioselectivity. |

Rational Design of Next-Generation Epoxysuccinate-Based Functional Molecules

The inherent chirality and functionality of epoxysuccinate make it an attractive scaffold for the rational design of a new generation of functional molecules. As a chiral building block, it holds significant potential for the synthesis of complex and biologically active compounds. The development of novel synthetic methods will facilitate the creation of a diverse library of epoxysuccinate derivatives with tailored properties.

One promising area is the design of enzyme inhibitors. Epoxysuccinate derivatives have already been explored as inhibitors of cysteine proteases. Future research will likely leverage computational modeling and structural biology to design more potent and selective inhibitors for a range of therapeutic targets. This involves understanding the molecular interactions between the epoxysuccinate-derived ligand and the enzyme's active site to optimize binding affinity and specificity.

Furthermore, the principles of rational design can be applied to develop epoxysuccinate-based molecules for applications beyond medicine. This could include the creation of novel surfactants, chelating agents, and chiral ligands for asymmetric catalysis. The ability to precisely control the stereochemistry and introduce various functional groups onto the epoxysuccinate backbone is key to unlocking these future applications.

Synergistic Integration of Synthetic, Biological, and Computational Methodologies

The future of chemical synthesis lies in the seamless integration of different methodologies to create more efficient and sustainable processes. For potassium epoxysuccinate, a synergistic approach combining chemical synthesis, biocatalysis, and computational modeling will be crucial for accelerating innovation.

Chemoenzymatic synthesis, which combines the best of both chemical and enzymatic catalysis, offers a powerful strategy for the production of complex epoxysuccinate derivatives. This approach can leverage the high selectivity of enzymes for specific transformations while utilizing the versatility of chemical reactions for other steps in a synthetic pathway.

Computational enzyme design and modeling will play an increasingly important role in this integrated approach. Quantum mechanics and molecular mechanics (QM/MM) simulations can provide detailed insights into enzyme reaction mechanisms, guiding the rational design of more efficient biocatalysts for epoxysuccinate transformation. Molecular dynamics simulations can be used to predict the behavior of enzymes and substrates, aiding in the optimization of reaction conditions. This in-silico analysis can significantly reduce the experimental effort required for enzyme engineering and process development.

Metabolic engineering of microorganisms also presents a promising avenue for the sustainable production of epoxysuccinate and its derivatives. By redesigning metabolic pathways in host organisms like E. coli, it may be possible to produce these compounds directly from renewable feedstocks.

Table 2: Methodologies for Advancing Epoxysuccinate Chemistry

| Methodology | Application to Epoxysuccinate | Potential Impact |

| Biocatalysis | Discovery of novel enzymes for diverse epoxysuccinate transformations. | Access to a wider range of chiral building blocks. |

| Rational Design | Creation of targeted functional molecules like enzyme inhibitors and specialty chemicals. | Development of new therapeutic agents and high-performance materials. |

| Computational Modeling | In-silico prediction of enzyme function and reaction outcomes. | Accelerated development of biocatalysts and synthetic routes. |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps for efficient synthesis of complex derivatives. | More sustainable and efficient production of valuable chemicals. |

| Metabolic Engineering | Microbial production of epoxysuccinate from renewable resources. | Greener and more cost-effective manufacturing processes. |

Expanding the Scope of Epoxysuccinate in Advanced Materials and Chemical Technologies

The unique chemical structure of epoxysuccinate, featuring a reactive epoxide ring and two carboxyl groups, makes it a promising candidate for the development of advanced materials and for use in novel chemical technologies. While the broader class of epoxy resins is well-established in high-performance applications, the specific incorporation of epoxysuccinate derivatives could lead to materials with unique and desirable properties.

One of the most exciting future directions is the development of biodegradable polymers derived from epoxysuccinate. The ester linkages that can be formed by reacting the epoxide and carboxylic acid functionalities are potentially susceptible to hydrolysis, which could lead to environmentally friendly plastics. Research into bio-based and recyclable epoxy resins is a growing field, and epoxysuccinate, derivable from biological processes, fits well within this paradigm.

Furthermore, the difunctional nature of epoxysuccinate makes it an excellent candidate for use as a crosslinking agent. Crosslinking is a crucial process for enhancing the mechanical and thermal properties of polymers. Epoxysuccinate-based crosslinkers could be used to create novel thermosetting resins, coatings, and adhesives with tailored properties such as improved flexibility, adhesion, and thermal stability. The development of functional polymers for a variety of applications, from energy to biomedicine, is an active area of research where epoxysuccinate derivatives could find a niche.

In the realm of chemical technologies, this compound and its derivatives could find use as functional additives, for example, in the formulation of biodegradable and effective scale inhibitors for water treatment. The combination of carboxylic acid and epoxide functionalities offers unique chemical reactivity that can be exploited in various industrial processes.

Q & A

Q. What are the standard laboratory protocols for synthesizing potassium epoxysuccinate adducts, and what stoichiometric ratios are optimal?

this compound is synthesized via epoxidation of maleic anhydride or maleic acid under acidic pH conditions, followed by neutralization with potassium hydroxide. For lignin adducts, reaction conditions involve 2–5 moles of this compound per 1,000 g of lignin at 100–150°C for 1–3 hours, maintaining pH 10.5–11.5 to minimize hydrolysis . Optimization studies indicate that exceeding 10 moles per 1,000 g lignin does not significantly improve solubility, making 2–5 moles the cost-effective range .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound is classified under GHS Category 2 for skin/eye irritation (H315, H319). Safe handling requires:

- Use of PPE (gloves, goggles) to avoid direct contact.

- Containment of spills with absorbent materials (e.g., diatomite) and decontamination with alcohol .

- Storage in ventilated areas to prevent dust/aerosol formation . Disposal must follow institutional guidelines for corrosive waste, with neutralization prior to landfill .

Q. How is this compound utilized in enzyme inhibition studies, and what assays validate its efficacy?

As a cysteine protease inhibitor, this compound derivatives (e.g., E-64) form irreversible thioether bonds with catalytic cysteine residues. Functional assays include:

- G protein dissociation assays to measure receptor activation .

- cAMP reduction assays for Gi-coupled SUCNR1 signaling .

- Docking simulations (e.g., Autodock 4.0) to predict binding affinities, validated against crystal structures (PDB: 3BPF) .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations elucidate the stability of this compound binding to SUCNR1?

Cryo-EM and MD simulations (3,400 ns duration) reveal that cis-epoxysuccinate adopts a conformation nearly identical to succinate in SUCNR1’s binding pocket. Key interactions include:

Q. What experimental strategies address contradictions in ecological toxicity data for this compound?

Current safety data sheets lack toxicity, biodegradability, and bioaccumulation data . Recommended methodologies include:

- Acute toxicity assays (e.g., Daphnia magna or algal growth inhibition tests).

- Soil mobility studies using column chromatography to assess leaching potential.

- PBT/vPvB assessments under REACH guidelines to fill regulatory gaps .

Q. How does the stereochemistry of epoxysuccinate influence its bioactivity in protease inhibition?

Only the cis-epoxysuccinate isomer binds SUCNR1 due to steric compatibility with the receptor’s sealed binding pocket. The trans isomer fails to form stable interactions with R993.29 and R2817.39, as shown by ligand-receptor-Gi complex stability assays . Similarly, in cysteine proteases like cruzain, the epoxide ring’s stereochemistry dictates nucleophilic attack efficiency at C2/C3, impacting irreversible inhibition .

Q. What methodological challenges arise in optimizing this compound for lignin modification, and how are they resolved?

Challenges include hydrolysis of epoxysuccinate to inactive hydroxysuccinate at alkaline pH. Solutions involve:

- Strict pH control (11.0) during lignin reactions to preserve epoxy groups .

- Use of crosslinking agents (e.g., glutaraldehyde) to enhance immobilized enzyme stability in industrial processes .

- Recycling mother liquor in synthesis to improve yield by 15–20% .

Methodological Guidance

Q. How should researchers design dose-response experiments to evaluate this compound’s signaling effects?

- Dose range : Test 0.1–100 µM concentrations, as SUCNR1 mutants show EC50 shifts at >10 µM .

- Controls : Include wild-type receptors and vehicle-only groups.

- Outcome metrics : Quantify cAMP reduction (Gi activation) and G protein dissociation via BRET/FRET .

Q. What computational tools are recommended for modeling this compound’s interactions with novel targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.